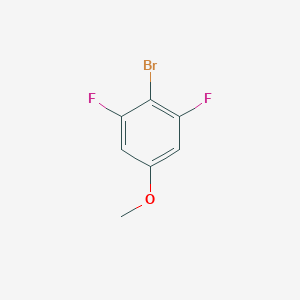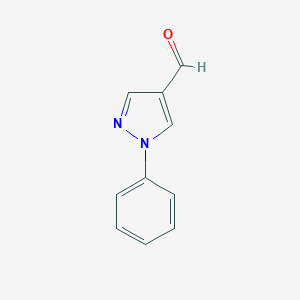
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyene compound with a unique structure characterized by multiple conjugated double bonds. This compound is a derivative of lycopene, a well-known carotenoid responsible for the red coloration in tomatoes, watermelons, and papayas. Lycopene is recognized for its potent antioxidant properties and its role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one can be achieved through the Ti-catalyzed homocyclomagnesiation of terminal 1,2-dienes. This method allows for the stereoselective synthesis of tetraenes with high yields and high stereoselectivity . The reaction conditions typically involve the use of titanium catalysts and specific reaction temperatures to ensure the desired isomerization and formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of lycopene from natural sources such as tomatoes. The extracted lycopene is then subjected to thermal isomerization processes to convert it into the desired (5Z,9Z,13Z)-isomer. This process may involve the use of solvents like acetone and specific sensitizers to enhance the isomerization efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone for oxidation, reducing agents like hydrogen for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include epoxides, saturated hydrocarbons, and halogenated derivatives. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying polyene reactivity and isomerization processes.
Biology: Investigated for its antioxidant properties and potential role in reducing oxidative stress in biological systems.
Industry: Utilized as a natural colorant and antioxidant in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound targets various molecular pathways, including the Keap1-NF-kB, Keap1-Nrf2, and PI3K/AKT/m-TOR signaling pathways, which are involved in inflammation and cancer progression . By modulating these pathways, the compound exerts its antioxidant and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
(all-E)-lycopene: The most common isomer of lycopene found in nature, known for its antioxidant properties.
(5Z)-lycopene: A more bioavailable isomer with higher antioxidant capacity compared to (all-E)-lycopene.
(9Z)-lycopene: Another isomer with distinct biological activities and health benefits.
Uniqueness
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific isomeric configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and its high antioxidant capacity make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-QOJIUWDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6809-52-5 |
Source


|
| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














